N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Description
N²-Benzyl-N-(3-hydroxypropyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide is a synthetic sulfonamide derivative characterized by a glycinamide backbone modified with a benzyl group, a 3-hydroxypropyl chain, and a 4-methoxyphenylsulfonyl moiety. This compound is structurally related to protease inhibitors and sulfonamide-based therapeutics, though its specific biological targets and applications require further investigation .
Properties
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-26-17-8-10-18(11-9-17)27(24,25)21(14-16-6-3-2-4-7-16)15-19(23)20-12-5-13-22/h2-4,6-11,22H,5,12-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMZMDVJSHFTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with 3-aminopropanol to form benzyl N-(3-hydroxypropyl)carbamate . This intermediate can then be reacted with 4-methoxyphenylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group yields a carbonyl compound, while reduction of the sulfonyl group results in a sulfide .
Scientific Research Applications
N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The benzyl and sulfonyl groups can interact with enzyme active sites, potentially inhibiting their activity. The hydroxypropyl group may also play a role in binding to target proteins, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Sulfonamide Derivatives
| Compound Name | Substituents on Sulfonyl | Additional Functional Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| N²-Benzyl-N-(3-hydroxypropyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide | 4-Methoxyphenyl | Benzyl, 3-hydroxypropyl | ~450* | Balanced lipophilicity/hydrophilicity |
| N²-[(4-Bromophenyl)sulfonyl]-N²-cyclohexyl-N-(4-methoxyphenyl)glycinamide [5] | 4-Bromophenyl | Cyclohexyl, 4-methoxyphenyl | ~522 | High lipophilicity (Br, cyclohexyl) |
| N-(4-Fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide [6] | 4-Methylphenyl | 4-Fluorobenzyl | ~430 | Enhanced dipole interactions (F) |
| N-(3-Nitrophenyl)-N²-(phenylsulfonyl)glycinamide [7] | Phenyl | 3-Nitrophenyl | ~420 | Electron-withdrawing nitro group |
| N-Hydroxy-N²-(2-hydroxyethyl)-N²-[(4-methoxyphenyl)sulfonyl]glycinamide [9] | 4-Methoxyphenyl | Hydroxyethyl, N-hydroxy | ~304 | High hydrophilicity (multiple -OH) |
*Estimated based on analogous compounds in .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Electronic Effects :
- The 4-methoxyphenyl group (electron-donating) in the target compound reduces the sulfonyl group’s electron-withdrawing capacity compared to the nitro group in ’s compound, which may alter reactivity or binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
